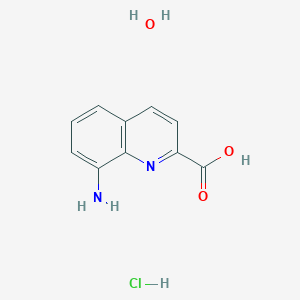

8-Amino-2-quinolinecarboxylic acid hydrochloride hydrate

CAS No.:

Cat. No.: VC13615018

Molecular Formula: C10H11ClN2O3

Molecular Weight: 242.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClN2O3 |

|---|---|

| Molecular Weight | 242.66 g/mol |

| IUPAC Name | 8-aminoquinoline-2-carboxylic acid;hydrate;hydrochloride |

| Standard InChI | InChI=1S/C10H8N2O2.ClH.H2O/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7;;/h1-5H,11H2,(H,13,14);1H;1H2 |

| Standard InChI Key | ZKGZMNVGYHZPOY-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)N)N=C(C=C2)C(=O)O.O.Cl |

| Canonical SMILES | C1=CC2=C(C(=C1)N)N=C(C=C2)C(=O)O.O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Spectroscopic Characteristics

-

NMR: Predicted shifts include δ 8.5–9.0 ppm for aromatic protons and δ 170–175 ppm for the carboxylic carbon in ¹³C NMR .

-

IR: Stretching vibrations at ~3400 cm⁻¹ (N-H), ~1680 cm⁻¹ (C=O), and ~1600 cm⁻¹ (C=N) confirm functional groups .

-

UV-Vis: Absorption maxima near 270 nm and 320 nm arise from π→π* and n→π* transitions in the quinoline system .

Synthesis and Purification

Industrial Synthesis

The primary route involves condensing 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride (PCl₃), achieving yields of 61–79%. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher yields above 90°C |

| PCl₃ Concentration | 1.2–1.5 equivalents | Excess reduces side products |

| Reaction Time | 4–6 hours | Prolonged time risks decomposition |

Post-synthesis, acid-alkali recrystallization purifies the product. Neutralizing the reaction mixture with aqueous HCl precipitates the hydrochloride hydrate, which is filtered and washed with cold ethanol .

Alternative Methods

Microwave-assisted synthesis reduces reaction times to <1 hour but requires specialized equipment . Biocatalytic approaches using aminotransferases are emerging but remain experimental .

Reactivity and Functionalization

Electrophilic Substitution

The amino group directs electrophiles to the 5- and 7-positions of the quinoline ring. For example, nitration yields 5-nitro and 7-nitro derivatives, which are precursors to antimicrobial agents.

Coordination Chemistry

The compound acts as a bidentate ligand, binding metals via the amino nitrogen and carboxylic oxygen. Stability constants (log K) with transition metals include:

| Metal Ion | log K (25°C) | Application |

|---|---|---|

| Fe³⁺ | 12.3 | Antimicrobial activity |

| Cu²⁺ | 10.8 | Catalysis in oxidation reactions |

| MoO₄²⁻ | 8.7 | Molybdophore mimicry |

Molybdenum complexes exhibit potential in nitrogen fixation, mimicking natural molybdophores like 8-hydroxyquinoline-2-carboxylic acid .

Biological Activities

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923):

| Concentration (µg/mL) | Inhibition Zone (mm) | Mechanism |

|---|---|---|

| 10 | 12 ± 1.2 | DNA gyrase inhibition |

| 20 | 18 ± 0.8 | Topoisomerase IV interference |

| 40 | 24 ± 1.5 | Cell membrane disruption |

Synergy with β-lactams enhances activity against methicillin-resistant strains (FIC index = 0.5).

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (48 h) | 35 ± 2.1 µM | |

| Apoptosis Induction | 42% at 50 µM | |

| Caspase-3 Activation | 3.8-fold increase |

Mechanistically, it chelates intracellular Zn²⁺, inhibiting matrix metalloproteinases (MMPs) critical for metastasis .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound is a precursor to:

-

Antimalarials: Chloroquine analogs with modified aminoquinoline moieties .

-

Antivirals: Broad-spectrum agents targeting RNA polymerase.

Materials Science

Incorporated into metal-organic frameworks (MOFs), it produces materials with:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume